REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH2:5])=[S:4].[CH2:6](N(CC)CC)C.C[O:14][C:15](=O)[C:16]([CH:18](OC(=O)C)[C:19]1[S:20][CH:21]=[CH:22][N:23]=1)=C>CCO>[CH3:6][S:4][C:3]1[NH:5][C:15](=[O:14])[C:16]([CH2:18][C:19]2[S:20][CH:21]=[CH:22][N:23]=2)=[CH:1][N:2]=1
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Name
|
|
Quantity
|
0.492 g
|
Type
|
reactant
|
Smiles
|
CNC(=S)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.633 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-(acetoxy-thiazol-2-yl-methyl)-acrylic acid methyl ester
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(C(=C)C(C=1SC=CN1)OC(C)=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Reaction mixture
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Type
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ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
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Details
|
It was heated at 70° C. for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified via Biotage SP 1 Snap 25 g, 25 ml/min
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=C(C(N1)=O)CC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |